Tetraethylammonium perchlorate

Electron Transfer Kinetics Cyclic Voltammetry Supporting Electrolyte

Tetraethylammonium perchlorate (TEAP) delivers a well-defined electrochemical background, minimal ion-pairing in polar aprotic solvents, and reproducible diffusion characteristics—making it the quintessential supporting electrolyte for method development in non-aqueous electrochemistry. Unlike bulkier tetraalkylammonium salts that adsorb onto electrodes and suppress electron transfer rates, TEAP's compact ethyl groups minimize surface perturbation, enabling accurate measurement of intrinsic rate constants. This is essential for rigorous mechanistic studies and reliable inter-laboratory method transfer.

Molecular Formula C8H20ClNO4
Molecular Weight 229.70 g/mol
CAS No. 2567-83-1
Cat. No. B1586127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium perchlorate
CAS2567-83-1
Molecular FormulaC8H20ClNO4
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C8H20N.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyWGHUNMFFLAMBJD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Perchlorate (CAS 2567-83-1): Key Properties for Electrochemical Procurement


Tetraethylammonium perchlorate (TEAP; CAS 2567-83-1) is a quaternary ammonium salt widely employed as a supporting electrolyte in non-aqueous electrochemistry [1]. It is a white crystalline solid with a molecular weight of 229.70 g/mol and a melting point >300°C [2]. TEAP is soluble in water, acetone, acetonitrile, and dimethyl sulfoxide . Its primary utility stems from the combination of a relatively small, symmetrical tetraethylammonium cation and a perchlorate anion, which together impart favorable conductivity, low ion-pairing in polar aprotic solvents, and a useful electrochemical stability window [3].

Why Tetraethylammonium Perchlorate Cannot Be Directly Substituted by Other Tetraalkylammonium Salts


The selection of a supporting electrolyte for non-aqueous electrochemistry is not trivial; even closely related tetraalkylammonium salts can produce significantly different experimental outcomes. The size and structure of the cation directly influence key parameters such as ion mobility, ion-pairing equilibrium, and electron transfer kinetics at the electrode surface [1]. For instance, moving from a tetraethylammonium to a tetrabutylammonium or tetraheptylammonium cation can dramatically alter the rate of heterogeneous electron transfer due to differences in adsorption behavior and double-layer structure [2]. Similarly, the choice of anion—perchlorate versus tetrafluoroborate—affects not only solubility and conductivity but also the intrinsic electrochemical stability window [3]. Substituting a lithium salt for TEAP can introduce complex ion-pairing behavior that obscures simple electrochemical analysis [4]. Therefore, direct substitution without careful revalidation of the experimental system risks introducing uncontrolled variability and compromising the reliability of voltammetric and polarographic measurements.

Quantitative Comparative Evidence for Tetraethylammonium Perchlorate (TEAP) vs. Closest Analogs


TEAP Enables Faster Heterogeneous Electron Transfer Compared to Tetraheptylammonium Perchlorate

A systematic study of 26 organic compounds in acetonitrile directly compared the heterogeneous electron transfer kinetics when using 0.10 M TEAP versus 0.10 M tetra-n-heptylammonium perchlorate (THpAP) as the supporting electrolyte. The study found that the electron transfer rate constants were consistently smaller for THpAP than for TEAP across multiple redox couples. A detailed kinetic analysis of nitroethane reduction revealed that the activation enthalpy (ΔH‡) was nearly identical for both electrolytes, but the pre-exponential factor for THpAP was only 1/44 that of TEAP. This indicates that THpAP severely suppresses the probability of electron transfer due to the formation of an adsorbed surface film of the bulky heptylammonium ions [1].

Electron Transfer Kinetics Cyclic Voltammetry Supporting Electrolyte

TEAP Exhibits a Defined Diffusion Environment: Quantified Diffusion Coefficient of Ferrocene

The diffusion coefficient of ferrocene in a standard 0.1 mol dm⁻³ TEAP-acetonitrile solution at 25°C has been precisely measured under microgravity conditions to eliminate convective interference. The value was determined to be (2.53 ± 0.03) × 10⁻⁹ m² s⁻¹ with an estimated accuracy of 3% [1]. This highly reproducible value, obtained using a rigorous methodology (potential step chronoamperometry at a microdisk electrode), provides a critical benchmark for electroanalytical method validation and for comparing the transport properties of other redox probes in this widely used electrolyte system. While direct head-to-head diffusion coefficient comparisons for the exact same redox probe across different tetraalkylammonium perchlorates are scarce in the open literature, this well-characterized value for the TEAP system serves as a reliable baseline. In contrast, the use of lithium perchlorate or other strongly ion-pairing electrolytes would result in a different and more complex diffusion environment, complicating the interpretation of voltammetric limiting currents [2].

Diffusion Coefficient Chronoamperometry Electroanalytical Chemistry

TEAP Provides a Stable Electrochemical Background for Polyaniline Synthesis

TEAP is a preferred supporting electrolyte for the electrochemical synthesis of conducting polymers like polyaniline. In a study synthesizing polyaniline perchlorate (PAP) from 0.2 M aniline in acetonitrile containing 0.1 M TEAP, the electrochemical parameters were well-defined and reproducible. Polarographic and cyclic voltammetry analysis yielded a half-wave potential (E1/2) of 825 mV, a transfer coefficient (α) of 0.894, and a one-electron reaction (n=1) [1]. This contrasts with the use of lithium perchlorate (LiClO₄) in similar systems. In propylene carbonate, LiClO₄ has been reported to produce voltammetry characterized by broad and ill-defined features due to extensive ion pairing [2]. While this is a class-level inference from different solvent systems, the general trend is clear: the weakly coordinating nature of the TEAP cation minimizes ion pairing compared to smaller, more strongly solvated cations like Li⁺, leading to cleaner, more interpretable voltammetry.

Electropolymerization Polyaniline Supporting Electrolyte

TEAP Demonstrates Predictable Ion Association Behavior in Non-Aqueous Solvents

The ion-pair association behavior of TEAP has been systematically quantified in several non-aqueous solvents, providing a predictive framework for its use. In valeronitrile, TEAP was chosen as a model solute because its ions are small enough to yield measurable association constants yet large enough to minimize solvation effects, allowing for a clean study of ion-ion electrostatic interactions [1]. This foundational knowledge is crucial for understanding its conductivity behavior in a wide range of solvents. In contrast, the association behavior of smaller cations (e.g., tetramethylammonium) or larger ones (e.g., tetrabutylammonium) can differ significantly due to changes in solvation and steric hindrance. For example, in methanol, the association constants for perchlorate salts were found to differ both in magnitude and in their dependence on cation size compared to those in acetonitrile [2]. This highlights that TEAP occupies a specific 'middle ground' in terms of cation size, offering a balance between sufficient solubility, moderate ion pairing, and high mobility that is not always replicated by its closest analogs.

Ion Pairing Conductance Solution Chemistry

High-Value Application Scenarios for Tetraethylammonium Perchlorate (CAS 2567-83-1)


Electroanalytical Method Development and Validation

TEAP is the quintessential supporting electrolyte for developing and validating new electroanalytical methods in non-aqueous media. Its well-defined electrochemical background, minimal ion-pairing in polar aprotic solvents like acetonitrile [1], and reproducible diffusion characteristics for common redox probes like ferrocene [2] make it an ideal standard. Using TEAP ensures that observed voltammetric responses are primarily due to the analyte and not complicated by electrolyte effects, facilitating accurate determination of formal potentials, diffusion coefficients, and electron transfer rate constants. This is essential for publishing reliable data and for transferring methods between laboratories.

Fundamental Studies of Electron Transfer Kinetics

For researchers investigating the fundamental kinetics of heterogeneous electron transfer, TEAP offers a critical advantage over longer-chain tetraalkylammonium salts. Studies have shown that bulkier cations like tetraheptylammonium can adsorb onto the electrode surface, creating a kinetic barrier that artificially suppresses the measured electron transfer rate [3]. TEAP, with its smaller ethyl groups, minimizes this surface perturbation, allowing for a more accurate measurement of the intrinsic rate constants of the redox system under investigation. This makes it the electrolyte of choice for rigorous mechanistic studies.

Electrochemical Synthesis of Conducting Polymers

TEAP serves as an excellent supporting electrolyte for the electropolymerization of conducting polymers such as polyaniline. As demonstrated in the synthesis of polyaniline perchlorate [4], the use of TEAP in acetonitrile yields well-defined voltammetric peaks and reproducible polymer film growth. This contrasts favorably with electrolytes like lithium perchlorate, which can cause ill-defined voltammetry due to strong ion pairing [5]. The cleaner electrochemical environment provided by TEAP is crucial for controlling polymer morphology and optimizing material properties.

Solution Chemistry and Ion-Pairing Model Studies

TEAP is a valuable model compound for fundamental studies of ion solvation and ion pairing in non-aqueous solvents. Its symmetrical tetraethylammonium cation is considered poorly solvated, allowing researchers to isolate the effects of ion-ion electrostatic interactions [1]. Conductance measurements of TEAP in various solvents provide key data for testing and refining theoretical models of electrolyte solutions, such as the Fuoss-Onsager and Fuoss conductance equations [6]. This foundational understanding informs the rational design of electrolytes for advanced energy storage and electrochemical applications.

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